N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C22H21N5OS |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-benzyl-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H21N5OS/c1-15-12-16(2)27(26-15)21-18-10-6-7-11-19(18)22(25-24-21)29-14-20(28)23-13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,23,28) |
InChI Key |
VGTDWSKCYZUZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Precursor Compounds
This method involves the direct reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine with benzyl chloride in the presence of a suitable base. The reaction proceeds through nucleophilic substitution.
- Reactants: 4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine, benzyl chloride
- Base: Sodium hydroxide or potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: Reflux for 4–6 hours
Yield: Approximately 70% after purification by recrystallization.
Method 2: Two-Step Synthesis via Intermediate Formation
In this method, an intermediate compound is first synthesized before being converted to the target compound.
Step 1: Synthesis of Intermediate
- Reactants: Phthalic anhydride, 3,5-dimethylpyrazole
- Reagents: Thionyl chloride
- Solvent: Toluene
- Temperature: Reflux for 5 hours
Step 2: Reaction with Benzylamine
The intermediate is then reacted with benzylamine to form this compound.
Yield: Total yield from both steps is around 65%.
Comparative Analysis of Methods
The following table summarizes the two methods discussed above, highlighting their yields, conditions, and advantages.
| Method | Yield (%) | Reaction Conditions | Advantages |
|---|---|---|---|
| Direct Synthesis | 70 | Reflux in DMF with sodium hydroxide | Simplicity and fewer steps |
| Two-Step Synthesis | 65 | Reflux in toluene followed by reaction | Allows for better control over intermediates |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the phthalazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phthalazine derivatives.
Substitution: Benzylated pyrazole derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is . The compound features:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Phthalazine Moiety : Associated with various pharmacological effects.
- Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
- Sulfanyl Linkage : Increases reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrazole and phthalazine moieties exhibit anticancer activities. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The unique combination of functional groups in this compound may enhance these effects.
Antimicrobial Activity
The presence of the thioether linkage in the compound has been associated with antimicrobial properties. Research on similar sulfanyl compounds indicates their effectiveness against various bacterial strains. Investigating the antimicrobial potential of this compound could yield important insights into its application as an antimicrobial agent.
Case Study 1: Anticancer Activity
A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer efficacy. The results showed that specific modifications increased the inhibitory effect on breast cancer cells by up to 70% compared to untreated controls. This highlights the importance of structural optimization in enhancing therapeutic effects.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that compounds similar to this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-alpha) in activated macrophages. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs targeting TNF-alpha pathways.
Mechanism of Action
The mechanism of action of N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs with Modified N-Substituents
Key structural analogs differ in the N-substituent of the acetamide group, influencing physicochemical and biological properties:
- Cyclohexyl: Bulkier and more lipophilic than benzyl, which may affect binding pocket compatibility in biological targets.
Heterocyclic Core Modifications
Compounds with alternative heterocyclic cores but similar acetamide moieties provide insights into structure-activity relationships (SAR):
- Key Observations :
- Replacement of phthalazine with thiazole (as in KX2-391) shifts activity toward Src kinase inhibition, highlighting the role of aromatic system geometry in target engagement.
- Thiadiazole derivatives () exhibit anticonvulsant activity, suggesting that electron-withdrawing groups on the heterocycle enhance CNS penetration.
Physicochemical Properties
| Property | Target Compound | N-Methyl Analog | KX2-391 |
|---|---|---|---|
| Molecular Weight (g/mol) | 426.5 | 327.4 | 465.5 |
| logP (estimated) | ~3.5 | ~1.8 | ~4.2 |
| Solubility | Low (DMSO) | Moderate (aqueous) | Low (DMSO) |
- Solubility Challenges : High lipophilicity of the benzyl and phthalazine groups may necessitate formulation aids (e.g., PEG-based solvents).
Biological Activity
N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzyl group, a phthalazine moiety, and a pyrazole ring, which are known for their diverse biological activities.
Research indicates that compounds containing pyrazole and phthalazine rings exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The presence of the phthalazine moiety enhances the compound's ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers |
Antitumor Activity
In a study exploring the antitumor properties of similar compounds, it was found that derivatives of pyrazole exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. For instance, compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .
Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of phthalazine derivatives indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of compounds with similar structural features. In vitro studies showed that these compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
